molecular formula C18H20FN3O5S B2490727 N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251622-02-2

N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2490727
CAS No.: 1251622-02-2
M. Wt: 409.43
InChI Key: XJKQQEACXAXVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary or diagnostic use. N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a core 2-oxo-1,2-dihydropyridine scaffold, a structure frequently explored in the development of biologically active molecules. Its chemical architecture is characterized by a morpholinosulfonyl group , which is a common moiety known to influence the pharmacodynamic and pharmacokinetic properties of lead compounds, potentially enhancing target binding and improving solubility [ citation 5 ]. The molecule also incorporates an N-(4-fluorophenyl)-N-methylacetamide segment , a pattern observed in compounds investigated for receptor modulation, such as 5-HT 2A inverse agonists [ citation 6 ]. The primary research value of this compound lies in its potential as a key intermediate or a pharmacological tool compound . Researchers can utilize it to explore structure-activity relationships (SAR), particularly in optimizing compounds for potency, selectivity, and cellular activity [ citation 2 ]. Its structural elements suggest potential applicability in projects targeting enzyme inhibition, such as kinase inhibition programs, where similar sulfonyl-substituted heterocycles have shown promise as selective inhibitors [ citation 2 ]. The presence of the fluorophenyl group further underscores its utility in the development of novel therapeutic agents, as fluorine is often used to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability [ citation 2 ]. This makes it a valuable asset for scientists working in lead optimization and the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

N-(4-fluorophenyl)-N-methyl-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O5S/c1-20(15-6-4-14(19)5-7-15)17(23)13-21-8-2-3-16(18(21)24)28(25,26)22-9-11-27-12-10-22/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKQQEACXAXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)F)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 4-fluorophenyl moiety, which is known to enhance biological activity through increased lipophilicity.
  • A morpholinosulfonyl group, which may contribute to its interaction with biological targets.
  • A pyridinone scaffold that is often associated with various pharmacological activities.

Antimalarial Activity

Recent studies have identified aminoacetamides, including derivatives similar to this compound, as promising candidates for malaria treatment. Specifically, a related compound demonstrated low-nanomolar activity against Plasmodium falciparum, the causative agent of malaria, while showing selectivity for the parasite over mammalian cells . This selectivity is crucial for reducing potential side effects in humans.

Table 1: Antimalarial Activity of Related Compounds

Compound NameStructureActivity (nM)Selectivity
Compound 28Compound 28 Structure<10High
This compoundTarget Compound StructureTBDTBD

Antimicrobial Activity

In addition to antimalarial properties, compounds with similar scaffolds have been evaluated for antimicrobial activity. For instance, studies on related aminoacetamides indicated significant antibacterial effects against Staphylococcus aureus and Escherichia coli. The presence of the morpholinosulfonyl group appears to enhance the antimicrobial potency of these compounds .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBDTBD

The proposed mechanism of action for this compound involves inhibition of key enzymatic pathways within the target organisms. For example, the morpholino group may facilitate binding to specific receptors or enzymes critical for pathogen survival and proliferation. Further research is needed to elucidate the exact pathways affected by this compound.

Case Studies

A notable study highlighted the efficacy of similar aminoacetamides in preclinical models, showcasing their potential as lead compounds for drug development against malaria and bacterial infections. The study noted that while some derivatives displayed excellent in vitro activity, challenges remained in optimizing their pharmacokinetic properties for in vivo studies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes findings related to its antimicrobial efficacy:

Activity Type Target Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Effective against biofilm formation
AntimicrobialEscherichia coli0.30 - 0.35Broad-spectrum activity
AntimicrobialCandida albicans0.15 - 0.20Potential antifungal properties

Studies have shown that the compound can inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria .

Antitumor Activity

The structural components of N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide suggest potential antitumor activity. The following table outlines relevant findings:

Activity Type Cell Line IC50 (μM) Notes
AntitumorHT29 (Colon Cancer)< 1.98Significant growth inhibition
AntitumorMCF7 (Breast Cancer)< 1.50Enhanced by electron-donating groups
AntitumorA549 (Lung Cancer)< 1.75Induces apoptosis in cancer cells

Research indicates that modifications in the compound's structure can enhance cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In an in vitro study, the compound was tested for its ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features contributed to enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity Assays

Another study evaluated the cytotoxic effects of this compound on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be critical for enhancing cytotoxicity, suggesting that the fluorophenyl and morpholine groups could similarly influence its antitumor properties .

Chemical Reactions Analysis

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYieldSource
1SulfonylationMorpholinosulfonyl chloride, DIPEA, DCM, 0°C78%
2Acetamide CouplingEDCI/HOBt, DMF, rt, 24h65%
3N-MethylationMethyl iodide, K₂CO₃, DMF, 60°C82%

Hydrolysis of the Acetamide Group

  • Compound X undergoes hydrolysis in acidic or basic media to yield carboxylic acid derivatives.

    • Conditions : 6M HCl, reflux, 12h → N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetic acid (Yield: 58%) .

Reduction of the Pyridinone Ring

  • Catalytic hydrogenation (H₂, Pd/C) reduces the 2-oxopyridin-1(2H)-yl group to a piperidinone derivative:

    • Product : N-(4-fluorophenyl)-N-methyl-2-(3-(morpholinosulfonyl)piperidin-2-yl)acetamide (Yield: 70%) .

Stability Under Physiological Conditions

Compound X demonstrates pH-dependent stability:

  • Stable : pH 4–7 (t₁/₂ > 24h in PBS buffer at 37°C) .

  • Degradation : At pH > 8, cleavage of the sulfonamide bond occurs, releasing morpholine and pyridinone fragments .

Table 2: Degradation Products Identified via LC-MS

ConditionMajor Degradation Products
pH 9.0, 37°C, 48hMorpholine, 3-sulfonylpyridin-2(1H)-one, N-methylacetamide

Cross-Coupling Reactions

The pyridinone moiety participates in Suzuki-Miyaura couplings under palladium catalysis:

  • Substrates : Arylboronic acids (e.g., 4-fluorophenylboronic acid).

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C → Biaryl derivatives (Yield: 45–60%) .

Biological Derivatization

Compound X serves as a precursor for prodrugs:

  • Phosphate Prodrug : Reacted with POCl₃/DMF to introduce a phosphate group at the pyridinone oxygen (Yield: 52%) .

  • Glycosylation : Conjugated with glucose using Mitsunobu conditions (DIAD, PPh₃) to enhance solubility .

Comparison with Similar Compounds

Fluorophenyl-Acetamide Derivatives

Compounds with fluorophenyl and acetamide motifs are prevalent in medicinal chemistry (Table 1):

Compound Name Key Substituents Reference
N-(4-fluorobenzyl)-N-methyl-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide Benzoisothiazol-3-one ring, 4-fluorobenzyl group
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide Nitrophenyl group, no heterocycle
N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide Imidazolidine-dione core, furan-methyl group

Key Differences :

  • The target compound’s morpholinosulfonyl-pyridinone group distinguishes it from simpler fluorophenyl-acetamides (e.g., ’s nitrophenyl analog) and analogs with alternative heterocycles (e.g., benzoisothiazol-3-one in ). This group likely enhances solubility and target affinity compared to non-sulfonated or less polar analogs.

Morpholinosulfonyl-Containing Compounds

Morpholinosulfonyl groups are featured in anti-COVID-19 agents () and immunoproteasome inhibitors ():

Compound Name Structure Activity/Properties
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Phenylamino group, morpholinosulfonyl-phenyl Anti-COVID-19 candidate (structural data)
N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) Propanamide linker, benzyl group β1i immunoproteasome inhibitor (Ki: low µM)

Key Insights :

  • Compared to ’s morpholinosulfonyl-phenyl derivatives, the target’s N-methyl-4-fluorophenyl group may reduce hydrogen-bonding capacity but improve membrane permeability.

Substituent Effects on Physicochemical Properties

Fluorophenyl vs. Other Aromatic Groups

  • 4-Fluorophenyl: Increases metabolic stability compared to non-fluorinated analogs (e.g., ’s 2c has a nitro group, which is more polar but prone to reduction).
  • N-Methylation: Reduces hydrogen-bond donor capacity, as seen in ’s compound 20, which features an N-methyl group and exists as rotamers.

Morpholinosulfonyl vs. Alternative Polar Groups

  • Morpholinosulfonyl: Offers balanced hydrophilicity and bulk, contrasting with simpler sulfonamides (e.g., ’s thienopyrimidine analog with a thioacetamide group).
  • Pyridinone vs. Other Heterocycles: The 2-oxopyridin-1(2H)-yl group provides a planar, hydrogen-bond-accepting surface, unlike the non-planar thiazole in ’s anticonvulsant agents.

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound i (5i) (1)
Molecular Weight ~450 g/mol (estimated) 406.45 g/mol 292.34 g/mol
Key Substituents Morpholinosulfonyl-pyridinone, N-methyl-4-FPh Morpholinosulfonyl-phenyl, phenylamino Benzyl, 2-oxopyridin-yl
Solubility Moderate (polar groups) Moderate Low (hydrophobic benzyl)

Table 2: Heterocycle Impact on Activity

Heterocycle Example Compound Biological Role
2-Oxopyridin-1(2H)-yl Target compound Enzyme inhibition (hypothesized)
Thiazole ’s compound 1 Anticonvulsant
Benzoisothiazol-3-one ’s compound 20 Undisclosed

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of this compound?

A stepwise approach is critical for synthesizing this complex acetamide derivative. Key steps include:

  • Sulfonylation : Introduce the morpholinosulfonyl group using sulfonyl chloride derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) to ensure regioselectivity .
  • Acetylation : Couple the fluorophenyl-methylamine moiety via nucleophilic acyl substitution, monitored by TLC or HPLC to track reaction progress .
  • Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to achieve >95% purity . Table 1 : Example Reaction Conditions for Analogous Compounds
StepReagents/ConditionsYieldPurity Method
SulfonylationNa₂CO₃, CH₂Cl₂, RT, 12h58%¹H NMR, ESI-MS
AcetylationAcetyl chloride, CH₂Cl₂, RT62%HPLC

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., CDCl₃ solvent, 300 MHz) confirm regiochemistry and substituent positions. Key signals include aromatic protons (δ 7.16–7.69 ppm) and carbonyl groups (δ 168–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry : ESI/APCI(+) modes validate molecular weight (e.g., [M+H]⁺ at m/z 347) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structural analogs?

Discrepancies often arise from subtle structural variations (e.g., fluorophenyl vs. chlorophenyl substituents) or assay conditions. Methodological strategies include:

  • Comparative SAR Studies : Tabulate analogs with modifications to the morpholinosulfonyl or pyridinone moieties and correlate with activity (e.g., IC₅₀ values in kinase inhibition assays) .
  • Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times to isolate structural effects . Table 2 : Activity Comparison of Structural Analogs
CompoundSubstituentTarget Activity (IC₅₀, nM)
A4-Fluorophenyl12.3 ± 1.2
B4-Chlorophenyl8.7 ± 0.9
C2-Fluorophenyl>100

Q. What experimental approaches are recommended to elucidate the mechanism of action?

  • Target Engagement Assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to kinases or GPCRs .
  • Gene Knockdown Studies : Apply CRISPR/Cas9 to silence candidate targets (e.g., PI3K/AKT pathway genes) and assess compound efficacy .
  • Metabolic Profiling : LC-MS/MS-based metabolomics identifies downstream biomarkers (e.g., ATP/ADP ratios) in treated cells .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the morpholinosulfonyl moiety to improve aqueous solubility .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .
  • pH-Dependent Stability : Test compound integrity in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies?

  • Fragment-Based Design : Synthesize derivatives with systematic substitutions (e.g., morpholine → piperazine) and assay against primary targets .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize synthetic targets .
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.